molecular formula C18H23N3 B14373553 1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 90125-64-7

1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine

Cat. No.: B14373553
CAS No.: 90125-64-7
M. Wt: 281.4 g/mol
InChI Key: NULDCLOZTRQBPK-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their biological activity. This compound is characterized by the presence of a piperazine ring substituted with a 3-methylphenyl group and a 2-(pyridin-2-yl)ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves the reaction of 1-(3-methylphenyl)piperazine with 2-bromoethylpyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenated reagents like bromoethane or chloromethylpyridine in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Methylphenyl)piperazine: Lacks the pyridin-2-yl group, resulting in different chemical and biological properties.

    4-(2-Pyridin-2-yl)ethylpiperazine: Lacks the 3-methylphenyl group, leading to variations in its activity and applications.

    1-(4-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine: Similar structure but with a different position of the methyl group on the phenyl ring, affecting its properties.

Uniqueness: 1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to the specific combination of the 3-methylphenyl and 2-(pyridin-2-yl)ethyl groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

90125-64-7

Molecular Formula

C18H23N3

Molecular Weight

281.4 g/mol

IUPAC Name

1-(3-methylphenyl)-4-(2-pyridin-2-ylethyl)piperazine

InChI

InChI=1S/C18H23N3/c1-16-5-4-7-18(15-16)21-13-11-20(12-14-21)10-8-17-6-2-3-9-19-17/h2-7,9,15H,8,10-14H2,1H3

InChI Key

NULDCLOZTRQBPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

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